REACTION_SMILES
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[CH3:1][N:2]([CH3:3])[S:4](=[O:5])([n:6]1[n:7][cH:8][c:9]2[c:10]1[c:11]1[o:12][c:13](-[c:21]3[cH:22][cH:23][cH:24][cH:25][cH:26]3)[c:14]([I:20])[c:15](=[O:19])[c:16]1[cH:17][cH:18]2)=[O:27].[Cl:35][CH2:36][Cl:37].[F:28][C:29]([F:30])([F:31])[C:32]([OH:33])=[O:34]>>[nH:6]1[n:7][cH:8][c:9]2[c:10]1[c:11]1[o:12][c:13](-[c:21]3[cH:22][cH:23][cH:24][cH:25][cH:26]3)[c:14]([I:20])[c:15](=[O:19])[c:16]1[cH:17][cH:18]2
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Name
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CN(C)S(=O)(=O)n1ncc2ccc3c(=O)c(I)c(-c4ccccc4)oc3c21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)S(=O)(=O)n1ncc2ccc3c(=O)c(I)c(-c4ccccc4)oc3c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=c1c(I)c(-c2ccccc2)oc2c1ccc1cn[nH]c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |